molecular formula C513CH13NO2 B1674920 L-Leucine-1-13C CAS No. 74292-94-7

L-Leucine-1-13C

Cat. No. B1674920
CAS RN: 74292-94-7
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-SANWUMGISA-N
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Description

L-Leucine-1-13C is a 13C-labeled L-Leucine . It significantly enhances the affinity of GLP-4 and is used to synthesize isotope-labeled peptides for MS-based protein quantitation .


Synthesis Analysis

The synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group as well as at C-3 and C-4 are described . The stereogenic centre at C-2 was created with total stereocontrol via a one-pot, two-enzyme catalyzed procedure .


Molecular Structure Analysis

The molecular formula of L-Leucine-1-13C is C6H13NO2 . Its linear formula is (CH3)2CHCH2CH(NH2)13CO2H . The molecular weight is 132.17 g/mol .


Chemical Reactions Analysis

The determination of the concentration and isotope enrichment of (1-13C)leucine and its metabolite (13C) alpha-ketoisocaproic acid (KIC) in plasma for the study of whole-body protein turnover are described . Leucine was analyzed as its N-heptafluorobutyryl isobutyl ester and KIC as its quinoxalinol-TMS derivative .


Physical And Chemical Properties Analysis

L-Leucine-1-13C is a solid substance . Its optical activity is [α]25/D +14.5°, c = 2 in 5 M HCl . The exact mass is 132.097983493 g/mol .

Scientific Research Applications

  • Positron Emission Tomography (PET): Utilizing 11C-leucine for in vivo tumor imaging to assess amino acid uptake by tumors .
  • Dietary Supplementation Studies: Examining the effects of BCAA supplementation on skeletal muscle metabolism in cancer patients . Results Summary: The studies have shown that BCAA metabolism in cancer is characterized by altered availability and increased oxidation rates, suggesting a potential for dietary supplementation to support lean tissue mass in patients .
  • PET-based Approaches: Using L-1-13C leucine for accurate and reproducible measurement of protein synthesis in animal brain models . Results Summary: These methods have been validated in monkey models, providing a reliable way to study protein synthesis in the brain .
  • Metabolic Pathway Analysis: Investigating the transamination step catalyzed by branched-chain amino acid transaminase (BCAT) enzyme . Results Summary: Understanding leucine metabolism is crucial for developing nutritional interventions that can enhance muscle protein synthesis and prevent muscle atrophy .
  • Isotope Labeling: Incorporating L-Leucine-1-13C into cell culture media for tracing metabolic pathways . Results Summary: This application allows for the detailed analysis of cellular metabolism and the role of leucine in various cellular processes .

Exercise Physiology

Scientific Field

Pharmaceutical Development

Scientific Field

  • Indicator Amino Acid Oxidation (IAAO) Technique: This method involves administering L-Leucine-1-13C and measuring its oxidation rate to determine protein requirements .
  • Breath and Urine Sample Analysis: Following the administration of L-Leucine-1-13C, breath and urine samples are collected over an 8-hour period to analyze the rate of leucine oxidation . Results Summary: The study

Metabolic Engineering

Scientific Field

  • Metabolic Flux Analysis (MFA): Researchers use “L-Leucine-1-13C” to trace the flow of carbon through metabolic networks, allowing them to identify bottlenecks and optimize production .
  • Engineered Microbial Strains: By incorporating “L-Leucine-1-13C” into the growth medium, scientists can assess the efficiency of genetically modified strains in producing specific compounds . Results Summary: The application of “L-Leucine-1-13C” in metabolic engineering has led to improved yields of commercially important compounds, such as pharmaceuticals and biofuels.

Safety And Hazards

L-Leucine-1-13C may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. Contact may cause eye irritation. It may also be harmful if swallowed .

Future Directions

The practical aspects of 13C-breath testing are reviewed and the strengths and weaknesses of different methodological approaches including the use of natural abundance versus artificially-enriched 13C tracers are identified . This has potential to be used as an energy metabolism marker in subjects with different BMI .

properties

IUPAC Name

(2S)-2-amino-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-SANWUMGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995817
Record name (1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucine-1-13C

CAS RN

74292-94-7
Record name Leucine 1-C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCINE 1-C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36PJ2DN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Arai, M Watanabe, S Toiguchi - Agricultural and Biological …, 1982 - jstage.jst.go.jp
The plastein reaction with covalent incorporation of amino acid esters1} can be modified to a novel" one-step process" whichwouldpermit their incorporation directly into a protein …
Number of citations: 11 www.jstage.jst.go.jp
P Evenepoel, M Hiele, A Luypaerts… - The Journal of …, 1997 - academic.oup.com
Protein assimilation and metabolism studies are hindered by the lack of an adequate oral tracer, ie, labeled proteins. We present a new and easily reproducible methodology for …
Number of citations: 70 academic.oup.com
H Sano, M Kajita, M Ito, T Fujita… - The Journal of …, 2008 - cambridge.org
An isotope dilution method using [1-13C]leucine (Leu) infusion together with open-circuit calorimetry was applied to determine the effect of metabolizable protein (MP) intake on rates of …
Number of citations: 8 www.cambridge.org
H Sano, H Sawada, A Takenami… - The Journal of …, 2009 - cambridge.org
Dilution of [1-13C]leucine (Leu) and open-circuit calorimetry were used to determine the effects of diet and cold exposure on rates of plasma Leu turnover, Leu oxidation, and whole …
Number of citations: 6 www.cambridge.org
MK Alam, Y Ogata, Y Sako, M Al-Mamun… - … -Australasian Journal of …, 2010 - animbiosci.org
The present study was conducted to determine plasma acetate, glucose and protein metabolism using dilution of isotopes [[1-13C] Na acetate,[U-13C] glucose and [1-13C] leucine (Leu)…
Number of citations: 19 www.animbiosci.org
X Liang - 2014 - core.ac.uk
Background: The use of antibiotics in animal diets is facing negative feedback due to the hidden danger of drug residues to human health. Traditional Chinese herbal medicine has …
Number of citations: 0 core.ac.uk
X Liang - 2014 - iwate-u.repo.nii.ac.jp
Background: The use of antibiotics in animal diets is facing negative feedback due to the hidden danger of drug residues to human health. Traditional Chinese herbal medicine has …
Number of citations: 0 iwate-u.repo.nii.ac.jp
DE Matthews - spectra2000.it
The use of stable isotopes to define metabolic pathways and turnover of body constituents occurred very quickly after the discovery of deuterium and a method for isolating it, both by …
Number of citations: 0 www.spectra2000.it
S Ando, T Yamanobe, I Ando, A Shoji… - Journal of the …, 1985 - ACS Publications
13C NMR spectra of a variety of polypeptides containing 13C-enriched [l-13C] glycine [(Gly*)] residue as a minor component (< 8%) in the solid state were recorded, in order to obtain …
Number of citations: 67 pubs.acs.org
K Wang - 2015 - search.proquest.com
Background: HDLs are heterogeneous particles, and apoA-I is the major apolipoprotein in human HDL. CVD is a multifactorial condition, and a various lipids and lipoproteins in the …
Number of citations: 6 search.proquest.com

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